5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
The compound 5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a chemical entity with a complex structure that includes a diazinane ring and a phenyl group substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a diazinane derivative with a substituted benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(4-Methoxyphenyl)-2-furyl]methylidene}-1,3-diazinane-2,4,6-trione
- 5-{[5-(4-Methoxyphenyl)-2-furyl]methylidene}-1,3-dihydropyrimidine-2,4,6-trione
Uniqueness
Compared to similar compounds, 5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to the presence of the propan-2-yl group on the phenyl ring. This structural feature may influence its reactivity and biological activity, making it a compound of particular interest for further research and development.
Properties
IUPAC Name |
5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8(2)10-5-3-9(4-6-10)7-11-12(17)15-14(19)16-13(11)18/h3-8H,1-2H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDJSBMNRIYRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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